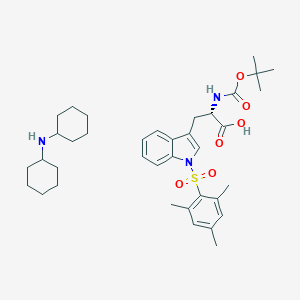
Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is a compound used primarily in proteomics research. It is known for its role in the synthesis of peptides and proteins, where it acts as a protecting group for the amino acid tryptophan. The compound has a molecular formula of C25H30N2O6S·C12H23N and a molecular weight of 667.9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt typically involves the protection of the amino group of try
Activité Biologique
Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is characterized by its complex structure, which includes a Boc (tert-butyloxycarbonyl) protecting group, a sulfonyl moiety, and the amino acid tryptophan. Its chemical formula is C25H30N2O6S⋅C12H23N, and it exhibits a specific rotation of D=+19.5±1.5∘ in methanol at a concentration of 2% .
Antitumor Activity
Research indicates that compounds related to Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan exhibit significant antitumor properties. A study on diarylpentanoids, a class of compounds structurally related to this compound, revealed various mechanisms through which they exert antitumor effects, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Studies
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Diarylpentanoid A | Apoptosis induction | Breast Cancer | |
| Diarylpentanoid B | Cell cycle arrest | Lung Cancer |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies have shown that derivatives with similar structures possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain diarylpentanoids demonstrated inhibition zones ranging from 9 to 20 mm against resistant strains .
Table 2: Antibacterial Efficacy of Related Compounds
| Compound | Inhibition Zone (mm) | Bacteria Targeted | Reference |
|---|---|---|---|
| Compound 8 | 15 | E. coli | |
| Compound 9 | 20 | S. aureus | |
| Compound 21 | 12 | Ampicillin-resistant E. cloacae |
Neuroprotective Effects
Preliminary studies suggest that Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan may exhibit neuroprotective effects. Tryptophan derivatives are known to influence serotonin pathways, potentially offering therapeutic benefits in neurodegenerative diseases . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter levels and reduction of oxidative stress.
Case Studies
- Antitumor Efficacy in Preclinical Models : A study evaluated the efficacy of diarylpentanoids derived from tryptophan in various cancer cell lines. Results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
- Antibacterial Resistance : Research highlighted the effectiveness of Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan derivatives against multi-drug resistant bacterial strains, emphasizing their role in addressing the growing issue of antibiotic resistance.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJVPFHYDLKGK-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583407 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92916-48-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














